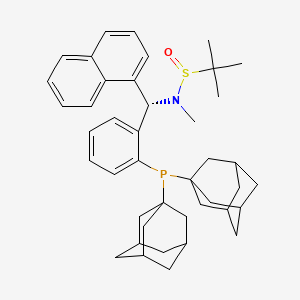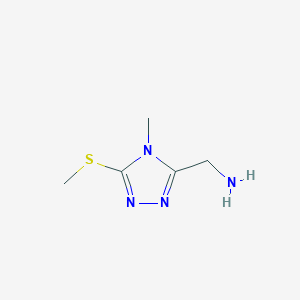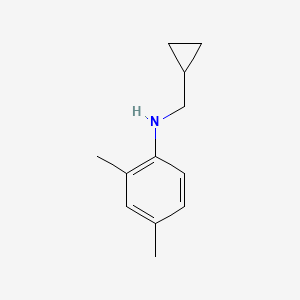
Tert-butyl6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is a compound that has gained attention in recent years due to its diverse applications in scientific research and industry. It is characterized by its molecular formula C12H24N2O3 and a molecular weight of 244.3 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate typically involves the reaction of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate with various reagents under controlled conditions. One common method involves the use of tert-butyl esters in flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound often employs large-scale flow microreactor systems to ensure high yield and purity. These systems allow for continuous production, which is more efficient and cost-effective compared to batch production methods .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazepane derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate: Similar in structure but differs in the functional groups attached to the oxazepane ring.
tert-butyl 6-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,4-oxazepane-4-carboxylate: Contains additional silyl groups, which may affect its reactivity and applications.
Uniqueness
Tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl 6-amino-3,3-dimethyl-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-6-9(13)7-16-8-12(14,4)5/h9H,6-8,13H2,1-5H3 |
Clé InChI |
DJROAKSGAUCTDX-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC(CN1C(=O)OC(C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)







